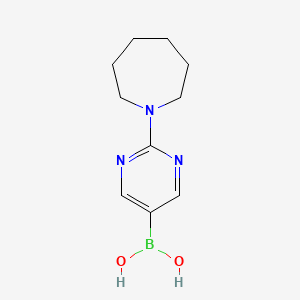

2-(Azepan-1-yl)pyrimidine-5-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Azepan-1-yl)pyrimidine-5-boronic acid” is a chemical compound with the molecular formula C10H16BN3O2 . It is available from various suppliers including Sigma-Aldrich and AFG Scientific .

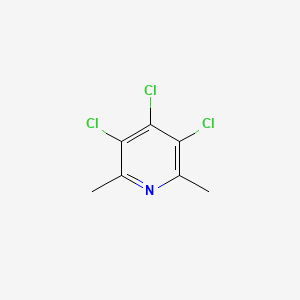

Molecular Structure Analysis

The molecular structure of “2-(Azepan-1-yl)pyrimidine-5-boronic acid” is represented by the SMILES string OB(C1=CN=C(N2CCCCCC2)N=C1)O . The molecular weight of this compound is 221.06 .Physical And Chemical Properties Analysis

“2-(Azepan-1-yl)pyrimidine-5-boronic acid” is a solid compound . The compound should be stored at room temperature .Applications De Recherche Scientifique

Enantioselective Synthesis

2-(Azepan-1-yl)pyrimidine-5-boronic acid is utilized in the enantioselective synthesis of bioactive compounds, where palladium-catalyzed C–H arylation plays a crucial role. This methodology is significant in drug discovery for the enantioselective functionalization of saturated aza-heterocycles, which are prevalent in therapeutic agents and asymmetric synthesis. The process demonstrates high enantioselectivities and exclusive regioselectivity for α-arylated amines, highlighting its importance in developing chiral pharmaceuticals (Jain et al., 2016).

Combinatorial Chemistry

In another application, 2-(Azepan-1-yl)pyrimidine-5-boronic acid contributes to the combinatorial synthesis of pyrimidine libraries for antitumor screening. This approach utilizes a one-pot, three-component reaction that efficiently creates a variety of substituted pyrimidines. The methodology enables rapid synthesis of compounds for biological evaluation, particularly in identifying potential treatments for hepatocellular carcinoma (Xie et al., 2007).

Synthesis of Bioactive Alkaloids

The borono-Mannich reaction, involving 2-(Azepan-1-yl)pyrimidine-5-boronic acid, is a strategic approach in the synthesis of bioactive alkaloids. This method allows for the diastereoselective preparation of chiral 1,2-amino alcohols, serving as starting materials for polyhydroxylated pyrrolizidine and indolizidine alkaloids. Such synthetic routes are beneficial for producing complex natural products with potential pharmaceutical applications (Pyne et al., 2008).

Fungicidal Compound Synthesis

Moreover, 2-(Azepan-1-yl)pyrimidine-5-boronic acid is instrumental in developing fungicidal compounds. A practical synthesis involving the coupling of the boronic acid with pyrimidine derivatives has been established, leading to products with significant fungicidal activity. This process underscores the compound's role in creating agricultural chemicals to protect crops from fungal infections (Ryan & Yang, 2019).

Development of Novel Fluorescent Materials

The boronic acid moiety of 2-(Azepan-1-yl)pyrimidine-5-boronic acid also finds application in the development of novel fluorescent materials. By incorporating this boronic acid into organic frameworks, researchers have synthesized highly fluorescent pyrrolo[2,3-b]pyridines and pyrido[2,3-b]azepines. These materials hold promise for various optical applications, including sensing and imaging technologies (Schramm et al., 2006).

Propriétés

IUPAC Name |

[2-(azepan-1-yl)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c15-11(16)9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8,15-16H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENRCARGBBHMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCCCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-1-yl)pyrimidine-5-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2645616.png)

![9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2645617.png)

![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/no-structure.png)

![(2E)-4,4-dimethyl-3-oxo-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methylidene]pentanenitrile](/img/structure/B2645632.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2645634.png)